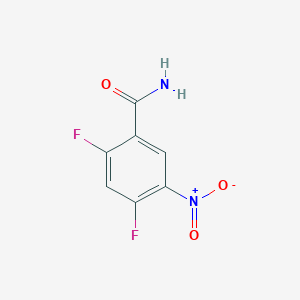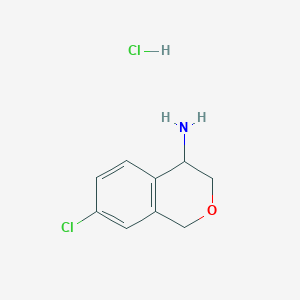
5-Bromo-3-ethynylpyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-ethynylpyridin-2-ol is an organic compound with the molecular formula C7H4BrNO It is a derivative of pyridine, featuring a bromine atom at the 5-position, an ethynyl group at the 3-position, and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethynylpyridin-2-ol typically involves the bromination of 3-ethynylpyridin-2-ol. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings.
化学反応の分析
Types of Reactions
5-Bromo-3-ethynylpyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
Substitution: Products include azido derivatives or other substituted pyridines.
Oxidation: Products include pyridin-2-one derivatives.
Reduction: Products include ethyl-substituted pyridines.
科学的研究の応用
5-Bromo-3-ethynylpyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.
作用機序
The mechanism of action of 5-Bromo-3-ethynylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The bromine atom and hydroxyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
Similar Compounds
5-Bromopyridin-2-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylpyridin-2-ol: Lacks the bromine atom, affecting its binding properties and reactivity.
5-Bromo-3-iodopyridin-2-ol: Contains an additional iodine atom, which can alter its chemical behavior and applications.
Uniqueness
5-Bromo-3-ethynylpyridin-2-ol is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
942589-71-1 |
|---|---|
分子式 |
C7H4BrNO |
分子量 |
198.02 g/mol |
IUPAC名 |
5-bromo-3-ethynyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10) |
InChIキー |
LNDITHVZKILKPA-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CNC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12501043.png)
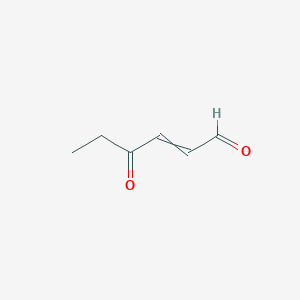
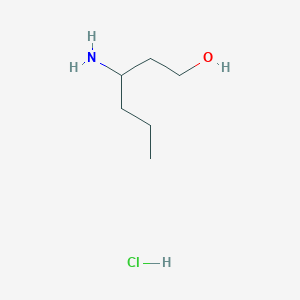
![N-(4-iodo-2-methylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12501054.png)
![Methyl 7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carboxylate 5,5-dioxide](/img/structure/B12501069.png)
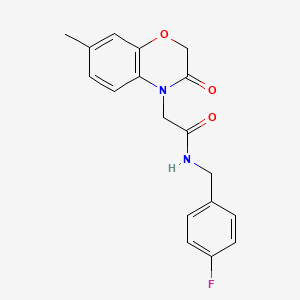
![Propyl 5-{[(4-ethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501077.png)
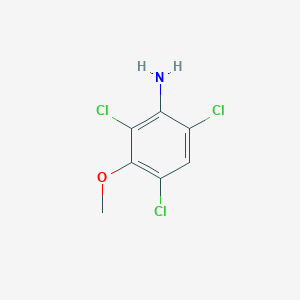
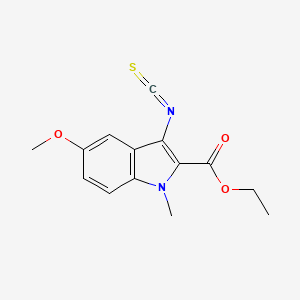
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)
